Selenohomolanthionamine

Description

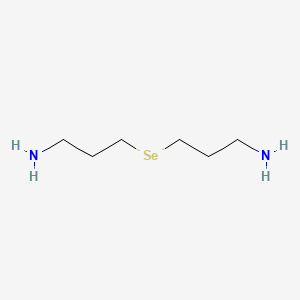

Selenohomolanthionine (SeHLan), systematically named 4,4′-selenobis[2-aminobutanoic acid] or Se-(3-amino-3-carboxypropyl)-homocysteine, is a selenium-containing amino acid derivative first synthesized in laboratory settings for pharmacological and toxicological studies . Its structure features a selenium atom bridging two 3-amino-3-carboxypropyl groups, distinguishing it from other selenocompounds like selenomethionine and selenite. SeHLan is synthesized via a reaction involving elemental selenium suspended in dimethylformamide (DMF) under nitrogen atmosphere, as described in early methodologies . Unlike inorganic selenium species, SeHLan’s organoselenium nature grants it unique bioavailability and metabolic pathways, making it a subject of interest in selenium biochemistry and therapeutics.

Propriétés

Numéro CAS |

58114-53-7 |

|---|---|

Formule moléculaire |

C6H16N2Se |

Poids moléculaire |

195.18 g/mol |

Nom IUPAC |

3-(3-aminopropylselanyl)propan-1-amine |

InChI |

InChI=1S/C6H16N2Se/c7-3-1-5-9-6-2-4-8/h1-8H2 |

Clé InChI |

VHBMQKLGLJBHIN-UHFFFAOYSA-N |

SMILES |

C(CN)C[Se]CCCN |

SMILES canonique |

C(CN)C[Se]CCCN |

Autres numéros CAS |

58114-53-7 |

Synonymes |

selenohomolanthionamine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Selenium Compounds

Toxicity Profiles

SeHLan exhibits distinct acute toxicity compared to selenomethionine (SeMet) and sodium selenite (Na₂SeO₃). In murine models, SeHLan demonstrated lower acute toxicity than selenite (LD₅₀ > 20 mg Se/kg body weight) but higher toxicity than SeMet (LD₅₀ < 15 mg Se/kg) . This intermediate toxicity profile suggests a safer therapeutic window than selenite, which is highly toxic at low doses due to rapid redox cycling and oxidative stress induction.

Tissue Distribution and Retention

A critical advantage of SeHLan is its prolonged retention in tissues. Studies in mice revealed that SeHLan-derived selenium accumulates preferentially in the liver, kidneys, and brain , with a retention half-life exceeding 72 hours. In contrast, selenite is rapidly excreted (half-life < 24 hours), while SeMet shows moderate retention (48–60 hours) . This extended retention may enhance SeHLan’s efficacy in sustained selenium supplementation or targeted therapies.

Metabolic Pathways

SeHLan is metabolized via β-lyase-mediated cleavage, releasing selenium for incorporation into selenoproteins like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). Unlike selenite, which requires reduction to selenide (H₂Se) for utilization, SeHLan bypasses this step, reducing oxidative stress risks . SeMet, however, integrates directly into methionine pools, serving as a selenium reservoir but posing risks of nonspecific incorporation into proteins .

Therapeutic Potential

SeHLan’s structural stability and slow release of selenium make it a candidate for neuroprotective and chemopreventive applications . In contrast, selenite’s rapid metabolism limits its utility to acute selenium deficiency correction, while SeMet’s protein incorporation complicates dose control in long-term therapies .

Comparative Data Table

| Compound | LD₅₀ (mg Se/kg) | Tissue Retention Half-Life | Key Metabolic Pathway | Therapeutic Use Case |

|---|---|---|---|---|

| Selenohomolanthionine | 15–20 | >72 hours | β-lyase cleavage | Chronic supplementation |

| Selenomethionine | >25 | 48–60 hours | Methionine incorporation | Dietary selenium source |

| Sodium Selenite | 3–5 | <24 hours | Reduction to selenide | Acute deficiency treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.